卡巴霉素 C

描述

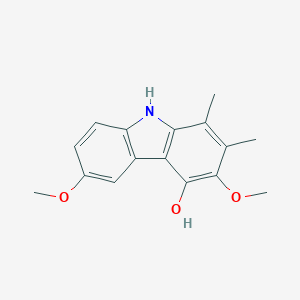

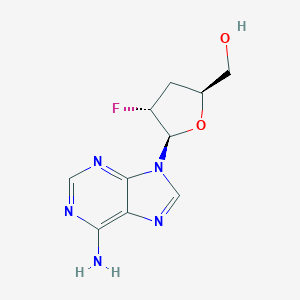

Carbazomycin C is a member of carbazoles.

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol is a natural product found in Streptomyces, Streptomyces abikoensis, and Streptomyces luteoverticillatus with data available.

科学研究应用

癌症研究

卡巴霉素 C 衍生物因其作为STAT 抑制剂的潜力而受到研究。STAT 蛋白对细胞分化、增殖、发育、凋亡和炎症至关重要。抑制这些蛋白所属的 JAK/STAT 信号通路,在治疗多种类型的癌细胞,包括乳腺癌、宫颈癌和肺癌方面具有益处 .

神经系统疾病

This compound 的 N-取代衍生物已显示出对神经系统疾病的治疗潜力。这些化合物已被评估其神经保护特性,这在治疗阿尔茨海默病和帕金森病等疾病方面可能意义重大 .

抗菌和抗病毒应用

This compound 及其衍生物表现出抗菌和抗病毒活性。它们构成用于治疗感染的几种生物碱天然产物的结构基础。合成多种含吲哚的咔唑的能力对于开发新型抗菌和抗病毒剂至关重要 .

抗炎和镇痛特性

据报道,这些化合物具有抗炎和镇痛特性。这使它们成为开发治疗与炎症和疼痛相关的疾病的新药的候选者 .

抗氧化特性

This compound 衍生物也显示出抗氧化特性。抗氧化剂在中和自由基方面很重要,可以防止细胞损伤,并在控制氧化应激相关疾病中发挥作用 .

胰脂肪酶抑制

在肥胖等代谢紊乱的背景下,this compound 衍生物因其抑制胰脂肪酶的能力而受到研究。这种酶是脂肪消化中的关键酶,抑制它可以帮助体重管理策略 .

抗肿瘤活性

除了作为癌症研究中的 STAT 抑制剂外,this compound 衍生物还独立地因其直接的抗肿瘤活性而受到研究。已发现它们对肿瘤细胞具有抗增殖作用,这可以用于开发抗癌疗法 .

合成化学

在合成化学中,this compound 作为多种化学反应的前体,包括 C-C 和 C-N 键形成、环三聚反应和铃木-宫浦偶联反应。这些反应在创建用于药物应用的复杂分子方面至关重要 .

作用机制

Carbazomycin C, also known as 9H-Carbazol-4-ol,3,6-dimethoxy-1,2-dimethyl- or 3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol, is a bacterial metabolite found in Streptomyces . It has diverse biological activities and is known for its inhibitory effects on various targets .

Target of Action

Carbazomycin C targets S. aureus, B. anthracis, fungi, P. falciparum , and is cytotoxic to several cancer cells . It also inhibits 5-lipoxygenase (5-LO) , a key enzyme in the biosynthesis of leukotrienes, bioactive lipids that play essential roles in inflammatory responses .

Mode of Action

It is known to inhibit the activity of 5-lo, potentially disrupting the formation of leukotrienes and thus modulating inflammatory responses . Its antifungal, antibacterial, and antiparasitic activities suggest that it may interact with other targets as well, leading to a broad spectrum of biological effects .

Biochemical Pathways

Carbazomycin C’s inhibition of 5-LO suggests that it affects the leukotriene biosynthesis pathway . By inhibiting 5-LO, Carbazomycin C may reduce the production of leukotrienes, bioactive lipids involved in inflammatory and allergic responses .

Result of Action

Carbazomycin C exhibits a range of biological effects due to its interaction with various targets. It shows inhibitory activity against S. aureus, B. anthracis, and certain fungi, suggesting potential antimicrobial applications . It also exhibits cytotoxicity against several cancer cell lines , indicating potential anticancer properties. Its inhibition of 5-LO suggests potential anti-inflammatory effects .

生化分析

Biochemical Properties

The biochemical properties of Carbazomycin C are not well-studied. Carbazole compounds are known to interact with various enzymes and proteins. For instance, a ThDP-dependent enzymatic carboligation reaction has been reported to be involved in the formation of a tricyclic carbazole

Cellular Effects

Bacterial carbazole natural products generally display strong inhibitory activity against free radical-induced lipid peroxidation

Molecular Mechanism

Carbazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

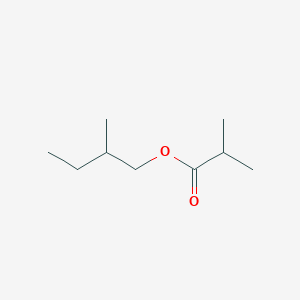

IUPAC Name |

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-8-9(2)16(20-4)15(18)13-11-7-10(19-3)5-6-12(11)17-14(8)13/h5-7,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNADQBPZINGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20910617 | |

| Record name | 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108073-62-7 | |

| Record name | Carbazomycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)

![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)